4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
Description
This compound is a quinazoline derivative featuring a 6,7-dimethoxy-substituted quinazoline-2,4-dione core. Key structural elements include:
- A cyclohexylamino-oxoethyl group at the N1 position, which introduces both lipophilic (cyclohexyl) and hydrogen-bonding (amide) properties.
- A benzamide moiety with an N-propyl substituent, enhancing solubility compared to aromatic N-aryl groups.
- Methoxy groups at positions 6 and 7, which may influence electronic effects and steric interactions.
Properties
Molecular Formula |
C29H36N4O6 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
4-[[1-[2-(cyclohexylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |
InChI |
InChI=1S/C29H36N4O6/c1-4-14-30-27(35)20-12-10-19(11-13-20)17-33-28(36)22-15-24(38-2)25(39-3)16-23(22)32(29(33)37)18-26(34)31-21-8-6-5-7-9-21/h10-13,15-16,21H,4-9,14,17-18H2,1-3H3,(H,30,35)(H,31,34) |
InChI Key |
LQGLXMMEQZLTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC4CCCCC4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide typically involves multiple steps. The key steps include the formation of the quinazolinone core, followed by the introduction of the cyclohexylamino and benzamide groups. Common reagents used in these reactions include cyclohexylamine, dimethoxybenzene, and various coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the benzamide group.
Substitution: Substitution reactions can introduce different functional groups to the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while substitution reactions can introduce new functional groups to the benzamide moiety.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study various biological processes, particularly those involving quinazolinone derivatives.
Medicine: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Quinazoline Derivatives
Compound A : 4-{[6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]methyl}-N-phenylbenzamide
- Key Differences: N1 Substituent: 2-methylbenzyl (aromatic) vs. cyclohexylamino-oxoethyl (alicyclic/amide). Benzamide Group: N-phenyl vs. N-propyl.
- The cyclohexylamino-oxoethyl group in the target compound may improve metabolic stability due to reduced enzymatic degradation of alicyclic vs. aromatic groups. The N-propyl substituent in the target compound likely enhances aqueous solubility compared to Compound A’s N-phenyl group.
Data Table 1: Structural and Physical Comparison
Compound B : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences :
- Core Structure : Simple benzamide vs. quinazoline-dione.
- Directing Groups : N,O-bidentate (Compound B) vs. multifunctional amides (target compound).
- Implications :
- Compound B’s N,O-bidentate directing group is optimized for metal-catalyzed C–H functionalization , whereas the target compound’s amide groups may serve dual roles in binding and stability.
- The hydroxy-dimethylethyl group in Compound B introduces polarity, contrasting with the target compound’s lipophilic cyclohexyl group.
Heterocyclic Analogs: Imidazopyridine Derivatives
Compound C : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Differences: Core Structure: Imidazopyridine vs. quinazoline-dione. Functional Groups: Nitrophenyl, cyano, and ester groups vs. dimethoxy and cyclohexylamino-amide.
- Implications :
- Compound C’s nitrophenyl and ester groups enhance electrophilicity, making it reactive in photochemical applications, whereas the target compound’s dimethoxy groups may favor electron-donating interactions .
Biological Activity
The compound 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a quinazoline core with various substituents that contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinesin Spindle Protein (KSP) : The compound has been identified as a potential inhibitor of KSP, which plays a crucial role in mitosis. By interfering with KSP function, the compound induces cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Studies have shown that compounds with similar structural motifs can stimulate apoptosis through pathways involving caspases and mitochondrial dysfunction .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range (10-20 µM), indicating potent activity .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Tumor volume measurements indicated a significant decrease in growth rate, supporting its potential as an effective anticancer agent .
Antimicrobial Activity
Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. It was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Tested Cell Lines / Organisms | IC50 / MIC Values | Notes |
|---|---|---|---|
| Anticancer | MCF-7, A549 | 10 - 20 µM | Induces apoptosis via KSP inhibition |
| Antimicrobial | S. aureus, E. coli | 31.25 - 62.5 µg/mL | Moderate antibacterial activity |
Case Studies
- KSP Inhibition Study : A study focused on the structure-activity relationship revealed that modifications to the quinazoline core enhanced KSP inhibition and apoptotic effects in cancer cells. This study highlighted the importance of substituent positioning on biological activity .
- Animal Model Evaluation : In a recent animal study, administration of the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study concluded that the compound could be further developed for clinical applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
